molecular formula C19H21N5O2 B2932720 2-(4-isopropylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide CAS No. 898510-09-3

2-(4-isopropylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B2932720
CAS No.: 898510-09-3
M. Wt: 351.41
InChI Key: LTVRLZWTJRJPRN-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide ( 898510-09-3) is a synthetic chemical compound with a molecular formula of C19H21N5O2 and a molecular weight of 351.4 g/mol . This molecule features a propanamide core that links a 4-isopropylphenoxy group to a phenyl ring substituted with a 1H-tetrazole moiety. The tetrazole group is a significant pharmacophore in medicinal chemistry, often used as a bioisostere for carboxylic acids or other rings in the design of novel active compounds . The presence of this structure makes the compound a valuable intermediate for researchers exploring new synthetic targets, particularly in the development of potential receptor ligands. As a tetrazole-containing propanamide derivative, it offers specific applications in method development and analytical research, including use as a standard in mass spectrometry and chromatography. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13(2)15-4-10-18(11-5-15)26-14(3)19(25)21-16-6-8-17(9-7-16)24-12-20-22-23-24/h4-14H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVRLZWTJRJPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-isopropylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H22N4O
  • Molecular Weight : 318.41 g/mol
  • IUPAC Name : this compound

This compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In studies evaluating antimicrobial activity using the disc diffusion method, several tetrazole derivatives displayed zones of inhibition comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
2-Methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-oneE. coli2025
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamideS. aureus18100
This compoundP. aeruginosaTBDTBD

Anti-inflammatory Effects

Tetrazole compounds have also been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. For example, studies indicate that certain tetrazole derivatives can reduce inflammation in models of induced arthritis and other inflammatory conditions .

Case Study 1: Nephroprotective Effects

A notable study investigated the nephroprotective effects of a tetrazole derivative in rats subjected to cisplatin-induced nephrotoxicity. The compound demonstrated a significant reduction in renal damage markers while preserving the antitumor efficacy of cisplatin. This suggests that similar compounds, including this compound, may have therapeutic potential in mitigating drug-induced nephrotoxicity .

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of tetrazole derivatives in various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. This highlights the potential use of this compound in cancer therapy .

The biological activities associated with tetrazole compounds are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many tetrazole derivatives act as inhibitors for enzymes involved in inflammatory pathways.
  • Receptor Modulation : Some compounds may modulate receptors related to pain and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 2-(4-isopropylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide and related propanamide derivatives:

Compound Name Core Structure Key Substituents Biological Relevance/Notes References
This compound Propanamide - 4-Isopropylphenoxy
- 4-(1H-tetrazol-1-yl)phenyl
Tetrazole enhances solubility and mimics carboxylate; potential kinase/GPCR modulation
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-(4-isobutylphenyl)propanamide Propanamide - 4-Isobutylphenyl
- 4-(N-sulfamoyl)phenyl with isoxazole
Anti-urease activity; sulfonamide group critical for enzyme inhibition
(2R)-2-{4-[(isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)thiazol-2-yl]propanamide Propanamide - Sulfonylamino phenyl
- Trifluoromethylthiazole
CXCR2 antagonist; sulfonamide enhances binding affinity
2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide Propanamide - Tetrazole-thio
- Sulfamoylphenyl
Thioether linkage may improve oxidative stability; sulfamoyl for enzyme targeting
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Propanamide - Benzimidazole-phenyl
- 3,3-Diphenyl
Potential kinase inhibition; bulky diphenyl groups may affect solubility

Key Structural Differentiators

  • Tetrazole vs. Sulfonamide/Carboxylic Acid Bioisosteres : The tetrazole group in the target compound offers superior metabolic stability compared to sulfonamides (e.g., ) and carboxylic acids, with comparable hydrogen-bonding capacity .
  • Phenoxy vs. Thioether Linkages: The phenoxy group (ether linkage) in the target compound may confer greater hydrolytic stability compared to thioether-containing analogs (e.g., ), though the latter may exhibit enhanced reactivity in electrophilic environments .
  • Substituent Bulk and Lipophilicity: The isopropylphenoxy group provides moderate lipophilicity, balancing membrane permeability and solubility better than bulkier substituents like diphenyl groups () or highly polar sulfamoyl moieties () .

Pharmacological and Biochemical Implications

  • Target Selectivity : The tetrazole-phenyl moiety may favor interactions with zinc-dependent enzymes (e.g., angiotensin receptors) or kinases, contrasting with sulfonamide-based compounds () that target urease or CXCR2 .
  • ADME Properties : The absence of strongly acidic/basic groups (e.g., sulfonamide in ) suggests improved oral bioavailability compared to analogs with ionizable substituents .

Research Findings and Data Tables

Spectral Data for Key Functional Groups

Compound Class () IR Absorption Bands (cm⁻¹) NMR Signals (1H/13C)
Hydrazinecarbothioamides [4–6] C=S: 1243–1258; C=O: 1663–1682 NH: δ 8.5–9.5 (1H); aromatic C: δ 120–140 (13C)
1,2,4-Triazole-3(4H)-thiones [7–9] C=S: 1247–1255; NH: 3278–3414 Triazole C: δ 150–160 (13C); thione S absent

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